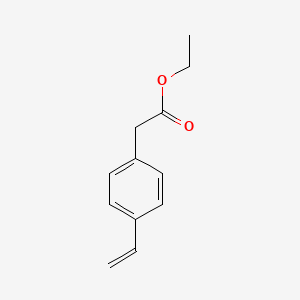
4-Ethenylbenzeneacetic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethenylbenzeneacetic acid ethyl ester, also known as ethyl 4-ethenylbenzeneacetate, is an organic compound with the molecular formula C12H14O2. It is an ester derived from the reaction of 4-ethenylbenzeneacetic acid and ethanol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Ethenylbenzeneacetic acid ethyl ester can be synthesized through the esterification of 4-ethenylbenzeneacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of acid catalysts and controlled temperature and pressure conditions are crucial to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethenylbenzeneacetic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 4-ethenylbenzeneacetic acid and ethanol under acidic or basic conditions.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Substitution: Grignard reagents or organolithium compounds.
Major Products Formed
Hydrolysis: 4-Ethenylbenzeneacetic acid and ethanol.
Reduction: 4-Ethenylbenzeneethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Ethenylbenzeneacetic acid ethyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-ethenylbenzeneacetic acid ethyl ester involves its interaction with various molecular targets depending on the specific application. In organic synthesis, it acts as a reactant that undergoes nucleophilic acyl substitution reactions. In biological systems, its ester group can be hydrolyzed to release the active acid form, which may interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but different applications.
Methyl butanoate: Another ester with comparable chemical properties but distinct uses in flavor and fragrance industries.
Uniqueness
4-Ethenylbenzeneacetic acid ethyl ester is unique due to its ethenyl group, which provides additional reactivity and potential for polymerization. This distinguishes it from simpler esters like ethyl acetate and methyl butanoate, which lack this functional group .
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
ethyl 2-(4-ethenylphenyl)acetate |
InChI |
InChI=1S/C12H14O2/c1-3-10-5-7-11(8-6-10)9-12(13)14-4-2/h3,5-8H,1,4,9H2,2H3 |
Clave InChI |
UPKOVKMNWQZTFB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CC=C(C=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



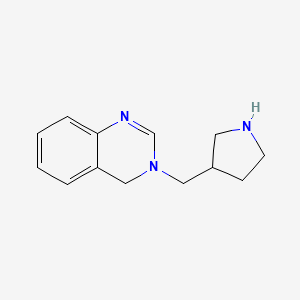


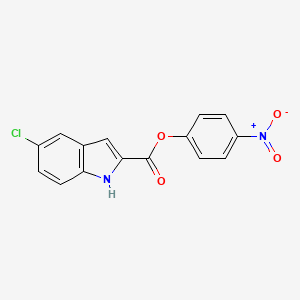
![3-(1-Methylethyl)-5-[[(phenylsulfonyl)oxy]methyl]-2-oxazolidinone](/img/structure/B13968203.png)
![2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B13968204.png)
![1-[2-(Methylamino)ethyl]piperazine-2,3-dione](/img/structure/B13968212.png)
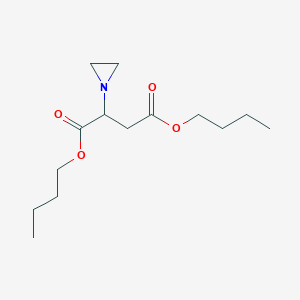


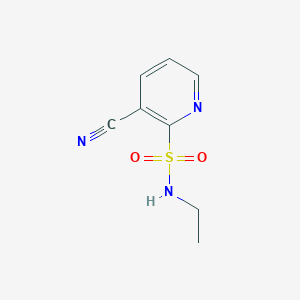
![6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13968242.png)

